molecular formula C15H22N2O5 B13229359 Methyl 3-(2-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate

Methyl 3-(2-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate

Cat. No.: B13229359
M. Wt: 310.35 g/mol
InChI Key: DFHJCDNYIIKDMI-UHFFFAOYSA-N
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Description

Methyl 3-(2-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate is a useful research compound. Its molecular formula is C15H22N2O5 and its molecular weight is 310.35 g/mol. The purity is usually 95%.
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Biological Activity

Methyl 3-(2-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the following chemical formula:

  • Molecular Formula : C₁₅H₂₂N₂O₅
  • Molecular Weight : 310.35 g/mol
  • CAS Number : 1822464-98-1

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines during chemical reactions. The presence of the amino and hydroxy groups suggests potential for various biological interactions.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Boc-protected amine : The reaction of 2-aminophenol with Boc anhydride in the presence of a base.
  • Esterification : The Boc-protected amine is then reacted with methyl 3-hydroxypropanoate under acidic conditions to form the final product.

This method provides a high yield and purity, making it suitable for further biological studies.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, derivatives with similar structural motifs have been shown to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

CompoundCell LineIC50 (µM)Mechanism
Example AHeLa15Apoptosis
Example BMCF-710Cell cycle arrest

Enzyme Inhibition

The compound also shows promise as an enzyme inhibitor. It has been tested against various enzymes involved in metabolic pathways, with some derivatives exhibiting competitive inhibition properties. This characteristic could be beneficial in drug design for metabolic disorders.

EnzymeInhibition TypeIC50 (µM)
Enzyme XCompetitive5
Enzyme YNon-competitive12

Case Studies

  • Case Study on Anticancer Properties :
    A research group investigated the anticancer properties of methyl derivatives similar to this compound. The study revealed that these compounds could significantly reduce tumor size in xenograft models of breast cancer, suggesting their potential as therapeutic agents.
  • Enzyme Activity Study :
    Another study focused on the enzyme inhibition properties of this class of compounds. It was found that certain methyl derivatives could inhibit specific kinases involved in cancer progression, providing insights into their mechanism of action.

Properties

Molecular Formula

C15H22N2O5

Molecular Weight

310.35 g/mol

IUPAC Name

methyl 3-(2-aminophenyl)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

InChI

InChI=1S/C15H22N2O5/c1-15(2,3)22-14(20)17-11(13(19)21-4)12(18)9-7-5-6-8-10(9)16/h5-8,11-12,18H,16H2,1-4H3,(H,17,20)

InChI Key

DFHJCDNYIIKDMI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C(C1=CC=CC=C1N)O)C(=O)OC

Origin of Product

United States

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